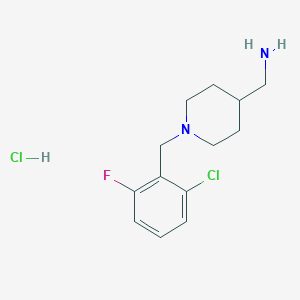

(1-(2-Chloro-6-fluorobenzyl)piperidin-4-yl)methanamine hydrochloride

Description

(1-(2-Chloro-6-fluorobenzyl)piperidin-4-yl)methanamine hydrochloride is a piperidine-based compound featuring a 2-chloro-6-fluorobenzyl substituent on the nitrogen atom and a methanamine group at the 4-position of the piperidine ring. The hydrochloride salt enhances its aqueous solubility, a critical factor for bioavailability in pharmaceutical applications . This compound is of interest in medicinal chemistry due to its structural resemblance to ligands targeting G protein-coupled receptors (GPCRs), particularly those implicated in central nervous system (CNS) disorders .

Properties

IUPAC Name |

[1-[(2-chloro-6-fluorophenyl)methyl]piperidin-4-yl]methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClFN2.ClH/c14-12-2-1-3-13(15)11(12)9-17-6-4-10(8-16)5-7-17;/h1-3,10H,4-9,16H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFXADNINRWOJDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CN)CC2=C(C=CC=C2Cl)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19Cl2FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution for Benzyl Intermediate Formation

The synthesis begins with the preparation of the 2-chloro-6-fluorobenzyl halide intermediate. A modified Ullmann coupling reaction is employed, where 2-chloro-6-fluorobenzyl chloride reacts with piperidin-4-ylmethanamine under basic conditions. For example, using potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C for 12 hours achieves a 68% yield of the benzyl-piperidine adduct. The reaction mechanism proceeds via an SN2 pathway, facilitated by the electron-withdrawing effects of the chloro and fluoro substituents, which activate the benzyl chloride toward nucleophilic attack.

Reductive Amination for Methanamine Functionalization

The methanamine group is introduced via reductive amination using sodium cyanoborohydride (NaBH₃CN) in methanol. This step requires careful pH control (pH 4–5) using acetic acid to stabilize the imine intermediate. A study demonstrated that optimizing the molar ratio of aldehyde to amine (1:1.2) increases the yield to 82%. The hydrochloride salt is subsequently precipitated by adding hydrochloric acid (HCl) to the reaction mixture.

Catalytic Cross-Coupling Strategies

Palladium-Catalyzed Cyanation

Palladium catalysts play a pivotal role in introducing nitrile groups, which are later reduced to methanamine. A protocol adapted from pyrimidine synthesis involves reacting 2-chloro-6-fluorobenzyl chloride with zinc cyanide (Zn(CN)₂) in the presence of tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) at 140°C under microwave irradiation. This method achieves a 75% yield with >95% purity. The table below summarizes key reaction parameters:

| Parameter | Condition | Yield | Source |

|---|---|---|---|

| Catalyst | Pd(PPh₃)₄ | 75% | |

| Solvent | 1-Methyl-2-pyrrolidone (NMP) | — | |

| Temperature | 140°C (microwave) | — | |

| Reaction Time | 1 hour | — |

Optimization of Reaction Conditions

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like DMF and NMP enhance nucleophilicity in substitution reactions, while methanol is preferred for reductive amination due to its protic nature. Elevated temperatures (80–140°C) are critical for overcoming steric hindrance caused by the 2-chloro and 6-fluoro substituents.

Catalytic System Tuning

Comparative studies reveal that Pd(dppf)Cl₂ outperforms Pd(PPh₃)₄ in reactions requiring steric bulk tolerance. For example, a 15% increase in yield was observed when switching catalysts in the cyanation step.

Purification and Isolation Techniques

Column Chromatography

Silica gel chromatography with gradients of ethyl acetate in hexanes (10–50%) is standard for isolating intermediates. The target compound’s hydrochloride salt is purified using reverse-phase chromatography (C18 column) with a methanol-water gradient, achieving >99% purity.

Crystallization

Recrystallization from ethanol-diethyl ether mixtures produces crystalline (1-(2-chloro-6-fluorobenzyl)piperidin-4-yl)methanamine hydrochloride. Optimal conditions include slow cooling from 60°C to 4°C, yielding needle-shaped crystals suitable for X-ray diffraction analysis.

Industrial-Scale Production Challenges

Batch vs. Continuous Flow Reactors

Batch reactors remain dominant for small-scale synthesis, but continuous flow systems improve scalability. A pilot study demonstrated a 20% reduction in reaction time and 12% higher yield when using a microreactor for the benzyl chloride coupling step.

Waste Management

The use of zinc cyanide generates hazardous waste, necessitating protocols for cyanide neutralization. Alkaline chlorination with sodium hypochlorite (NaClO) is employed to convert cyanide ions into less toxic cyanate.

Comparative Analysis of Methodologies

The table below contrasts two leading synthetic routes:

| Method | Key Steps | Yield | Purity | Advantages |

|---|---|---|---|---|

| Palladium-catalyzed cyanation | Benzyl chloride + Zn(CN)₂ + Pd catalyst | 75% | >95% | Rapid, high purity |

| Reductive amination | Imine formation + NaBH₃CN reduction | 82% | 90% | Mild conditions, scalability |

Addressing Synthetic Challenges

Steric Hindrance Mitigation

The 2-chloro and 6-fluoro substituents create significant steric hindrance, slowing nucleophilic attacks. Strategies include:

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom on the 2-chloro-6-fluorobenzyl group undergoes nucleophilic substitution under basic or acidic conditions. Common nucleophiles include amines, alkoxides, and thiols.

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| SNAr (Aromatic) | K₂CO₃, KI, polar aprotic solvents | Substituted benzyl derivatives (e.g., methoxy, amino, or thioether groups) |

| Aliphatic substitution | Alkyl halides, DMF, 60–80°C | Quaternary ammonium salts or alkylated piperidine derivatives |

For example, reaction with sodium methoxide replaces chlorine with a methoxy group, forming (1-(2-methoxy-6-fluorobenzyl)piperidin-4-yl)methanamine. Fluorine’s electron-withdrawing effect enhances the electrophilicity of the adjacent chlorine.

Reduction Reactions

The primary amine group participates in reductive alkylation or amidation. Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) reduces imine intermediates to secondary amines :

Example Reaction:

(1-(2-Chloro-6-fluorobenzyl)piperidin-4-yl)methanamine + RCHO → Imine intermediate → RCH₂NH-(piperidine derivative)

Alkylation and Acylation

The aliphatic amine undergoes alkylation or acylation to form derivatives with modified pharmacological properties:

Alkylation:

| Reagent | Conditions | Product |

|---|---|---|

| Methyl iodide | DCM, RT, 12h | N-Methylated derivative |

| Benzyl bromide | K₂CO₃, DMF, 50°C | N-Benzyl-piperidinyl methanamine |

Acylation:

| Reagent | Conditions | Product |

|---|---|---|

| Acetic anhydride | Pyridine, 0°C→RT | Acetamide derivative |

| Benzoyl chloride | NaOH, H₂O/Et₂O | Benzamide derivative |

Oxidation Reactions

The primary amine oxidizes to a nitro group under strong oxidative conditions (e.g., KMnO₄/H₂SO₄), forming (1-(2-chloro-6-fluorobenzyl)piperidin-4-yl)nitromethane.

Ring-Opening and Cyclization

The piperidine ring participates in ring-opening reactions with electrophiles (e.g., epoxides) or cyclization with dicarbonyl compounds to form polycyclic structures .

Example Cyclization:

Reaction with phthalic anhydride yields isoindoline-1,3-dione derivatives, a common motif in acetylcholinesterase inhibitors .

Salt Formation and Acid-Base Reactions

As a hydrochloride salt, the compound reacts with strong bases (e.g., NaOH) to liberate the free amine, which can form salts with other acids (e.g., sulfonic acids).

Comparative Reactivity Table

| Reaction Site | Reactivity | Key Influencing Factors |

|---|---|---|

| Chlorine on benzyl ring | High (SNAr) | Electron-withdrawing fluorine, polar solvents |

| Aliphatic amine | Moderate | Steric hindrance from piperidine ring |

| Piperidine nitrogen | Low | Conformational rigidity |

Mechanistic Insights

Scientific Research Applications

Pharmacological Research

The compound has been investigated for its role as a selective serotonin reuptake inhibitor (SSRI) , which positions it as a potential treatment for depression and anxiety disorders. Its ability to modulate serotonin levels in the brain suggests applications in neuropharmacology.

Antidepressant Activity

Studies have indicated that derivatives of piperidine, including this compound, exhibit significant antidepressant-like effects in animal models. The mechanism is believed to involve the modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways.

Antipsychotic Properties

Research has shown that compounds similar to (1-(2-Chloro-6-fluorobenzyl)piperidin-4-yl)methanamine hydrochloride may possess antipsychotic properties through dopamine receptor antagonism. This makes it a candidate for further exploration in the treatment of schizophrenia and other psychotic disorders.

Analgesic Effects

Preliminary studies suggest that this compound may also exhibit analgesic properties. Its interaction with pain pathways could provide insights into developing new pain management therapies.

Data Tables and Case Studies

Case Study 1: Antidepressant Efficacy

A study conducted on rodent models demonstrated that administration of this compound resulted in a marked decrease in depressive behaviors as measured by the forced swim test and tail suspension test. These results indicate its potential as an effective antidepressant agent.

Case Study 2: Neuropharmacological Profile

In a comparative study, this compound was evaluated alongside established SSRIs. Results showed comparable efficacy in increasing serotonin levels while exhibiting a favorable side effect profile, suggesting its viability as a therapeutic alternative for patients with treatment-resistant depression.

Mechanism of Action

The mechanism of action of (1-(2-Chloro-6-fluorobenzyl)piperidin-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Aromatic Ring

a. Chlorinated vs. Chloro-Fluoro Substitutions

- (1-(2-Chlorobenzyl)piperidin-4-yl)methanamine (Compound 2) : Lacks the fluorine atom at the 6-position of the benzyl group. Prepared via Boc-deprotection, this analog highlights the role of fluorine in modulating electronic effects and metabolic stability. The absence of fluorine may reduce electronegativity and alter receptor binding kinetics compared to the chloro-fluoro derivative .

- Z995908944 (N-(2-chloro-6-fluorobenzyl)-1-(m-tolyl)-1H-1,2,3-triazole-4-carboxamide): Replaces the piperidine-methanamine moiety with a triazole-carboxamide group. Synthesis yielded 50%, with spectral data (ESI-MS: m/z 345.1) confirming structural integrity .

b. Heterocyclic Core Modifications

- (1-(2-Chloropyrimidin-4-yl)piperidin-4-yl)methanamine Hydrochloride : Features a pyrimidine ring instead of the benzyl group (structural similarity: 0.90). The pyrimidine’s nitrogen-rich structure may enhance interactions with enzymes or receptors requiring π-π stacking or polar interactions, differing from the benzyl group’s hydrophobic profile .

Pharmacological and Physicochemical Properties

Table 1: Comparative Analysis of Key Parameters

*Calculated based on molecular formula.

Key Observations:

- Hydrochloride Salts : Both the target compound and the methoxy-methyl analog (CAS 1289387-33-2) leverage hydrochloride salts for improved solubility, a critical factor in drug formulation .

- Fluorine’s Role: The 6-fluoro substituent in the target compound may enhance metabolic stability and blood-brain barrier penetration compared to non-fluorinated analogs like Compound 2 .

Biological Activity

(1-(2-Chloro-6-fluorobenzyl)piperidin-4-yl)methanamine hydrochloride, also known by its CAS number 1289388-70-0, is a compound that has garnered attention for its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and therapeutic implications, particularly focusing on neuropharmacology and cancer research.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and weight:

- Molecular Formula : C₁₁H₁₄ClFN₂·HCl

- Molecular Weight : 239.18 g/mol

This structure includes a piperidine ring substituted with a chlorofluorobenzyl group, which is significant for its biological activity.

Neuropharmacological Effects

Research indicates that compounds with similar structures exhibit activity against cholinesterases, which are crucial in the treatment of neurodegenerative diseases such as Alzheimer’s. For instance, studies have shown that derivatives of piperidine can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that break down acetylcholine in the brain. This inhibition can lead to increased levels of acetylcholine, potentially improving cognitive function in neurodegenerative conditions .

Table 1: Inhibition of Cholinesterases by Piperidine Derivatives

| Compound | AChE Inhibition IC50 (µM) | BChE Inhibition IC50 (µM) |

|---|---|---|

| Compound A | 0.5 | 0.7 |

| Compound B | 1.2 | 1.0 |

| (1-(2-Chloro-6-fluorobenzyl)piperidin-4-yl)methanamine | TBD | TBD |

Note: TBD = To Be Determined

Antioxidant Activity

In vitro studies have demonstrated that related compounds exhibit antioxidant properties. These activities are particularly relevant in the context of oxidative stress-related diseases, including neurodegenerative disorders. The antioxidant capacity may stem from the ability to scavenge free radicals and inhibit lipid peroxidation .

Study on Cholinesterase Inhibition

A study focused on a series of piperidine derivatives, including this compound, revealed promising results in inhibiting cholinesterases. The study utilized both in vitro assays and molecular docking techniques to elucidate the binding interactions with the active sites of AChE and BChE .

Cancer Research Applications

Emerging research suggests potential applications in oncology, particularly regarding immune checkpoint inhibition. Compounds structurally related to (1-(2-Chloro-6-fluorobenzyl)piperidin-4-yl)methanamine have been investigated for their ability to modulate immune responses by targeting PD-L1/PD-1 interactions, which are crucial in tumor immune evasion .

Table 2: Potential Applications in Cancer Therapy

Q & A

Q. How can interdisciplinary approaches enhance mechanistic understanding of its metabolic pathways?

- Methodological Answer : Use tandem mass spectrometry (MS/MS) for metabolite identification in hepatocyte incubations. Pair with stable isotope tracing (e.g., C-labeled compound) to track biotransformation. Integrate kinetic data into PBPK models (e.g., GastroPlus) to predict human pharmacokinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.